molecular formula C10H13NO B1609535 2-(2,3-Dihydrobenzofuran-7-yl)ethanamine CAS No. 850375-00-7

2-(2,3-Dihydrobenzofuran-7-yl)ethanamine

Cat. No.: B1609535
CAS No.: 850375-00-7
M. Wt: 163.22 g/mol
InChI Key: FUXALCGRSSRCQE-UHFFFAOYSA-N
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Description

2-(2,3-Dihydrobenzofuran-7-yl)ethanamine is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their wide range of biological activities, including antimicrobial, anti-tumor, and anti-oxidative properties . The unique structure of this compound makes it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-Dihydrobenzofuran-7-yl)ethanamine can be achieved through several methods. One common approach involves the Cs2CO3-catalyzed domino annulation of enantiopure chiral salicyl N-phosphonyl imines with bromo malonates . This method offers high chemical yields and diastereoselectivity. The products are purified by washing the crude mixtures with hexanes, bypassing traditional separation methods that often result in product loss .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Specific details on industrial production methods are often proprietary and not widely published.

Chemical Reactions Analysis

Types of Reactions: 2-(2,3-Dihydrobenzofuran-7-yl)ethanamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups in the benzofuran ring and the ethanamine side chain.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenating agents and nucleophiles under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield benzofuran carboxylic acids, while reduction reactions can produce benzofuran alcohols.

Scientific Research Applications

2-(2,3-Dihydrobenzofuran-7-yl)ethanamine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, benzofuran derivatives, including this compound, are studied for their potential therapeutic effects, such as anti-tumor and antimicrobial activities . Additionally, this compound is used in the development of new drugs and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 2-(2,3-Dihydrobenzofuran-7-yl)ethanamine involves its interaction with specific molecular targets and pathways. The benzofuran ring structure allows it to interact with enzymes and receptors, modulating their activity. For example, benzofuran derivatives have been shown to inhibit certain enzymes involved in microbial growth, making them effective antimicrobial agents .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 2-(2,3-Dihydrobenzofuran-7-yl)ethanamine include other benzofuran derivatives such as 7-bromo-2,3-dihydrobenzofuran and benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone .

Uniqueness: The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and chemical reactivity. Its ethanamine side chain provides additional functionalization possibilities, making it a versatile compound for various applications in scientific research and drug development.

Properties

IUPAC Name

2-(2,3-dihydro-1-benzofuran-7-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c11-6-4-8-2-1-3-9-5-7-12-10(8)9/h1-3H,4-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUXALCGRSSRCQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=CC=C2CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20427816
Record name 2,3-Dihydrobenzo[b]furan-7-ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850375-00-7
Record name 2,3-Dihydro-7-benzofuranethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850375-00-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydrobenzo[b]furan-7-ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-(2-Aminoethyl)-2,3-dihydrobenzo[b]furan
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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